molecular formula C12H15NO4 B555357 (S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid CAS No. 13030-09-6

(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid

Cat. No. B555357
CAS RN: 13030-09-6
M. Wt: 237,26 g/mole
InChI Key: HFZKKJHBHCZXTQ-JTQLQIEISA-N
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Description

  • Storage Conditions : Keep in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Application in Melanogenesis Inhibition

  • Summary of the Application : This compound has been used as an inhibitor in the study of melanogenesis, the process by which melanin is produced in organisms. Melanin is a pigment responsible for coloration in the skin, hair, and eyes .
  • Methods of Application : The compound was likely used in an in vitro setting, where it was introduced to a solution containing the enzyme tyrosinase, which is key to the process of melanogenesis. The compound’s inhibitory effects on the enzyme were then observed .
  • Results or Outcomes : The compound showed a potent inhibitory effect on tyrosinase, with IC 50 values of 12.6 and 4.0 µM for monophenolase and diphenolase activities, respectively . This suggests that the compound could be effective in controlling the production of melanin.

Application in Suzuki–Miyaura Coupling

  • Summary of the Application : The Suzuki–Miyaura coupling is a type of cross-coupling reaction, used widely in organic chemistry for the formation of carbon-carbon bonds . A compound similar to “(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid” could potentially be used as a boron reagent in this reaction .
  • Methods of Application : The boron reagent would be combined with a palladium catalyst and an organohalide in a suitable solvent. The reaction would then proceed under mild conditions, forming a new carbon-carbon bond .
  • Results or Outcomes : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic compounds .

Application in Benzylic Oxidations and Reductions

  • Summary of the Application : Benzylic oxidations and reductions are common reactions in organic chemistry, used to modify the oxidation state of a benzylic carbon . A compound similar to “(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid” could potentially be used in these reactions .
  • Methods of Application : In an oxidation reaction, the compound would be treated with a strong oxidizing agent, such as potassium permanganate. In a reduction reaction, the compound would be treated with a reducing agent, such as hydrogen gas in the presence of a catalyst .
  • Results or Outcomes : The outcome of these reactions is the modification of the oxidation state of the benzylic carbon. This can be used to create a wide variety of different compounds, depending on the specific reagents and conditions used .

Application in Suzuki–Miyaura Coupling

  • Summary of the Application : The Suzuki–Miyaura coupling is a type of cross-coupling reaction, used widely in organic chemistry for the formation of carbon-carbon bonds . A compound similar to “(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid” could potentially be used as a boron reagent in this reaction .
  • Methods of Application : The boron reagent would be combined with a palladium catalyst and an organohalide in a suitable solvent. The reaction would then proceed under mild conditions, forming a new carbon-carbon bond .
  • Results or Outcomes : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic compounds .

Application in Benzylic Oxidations and Reductions

  • Summary of the Application : Benzylic oxidations and reductions are common reactions in organic chemistry, used to modify the oxidation state of a benzylic carbon . A compound similar to “(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid” could potentially be used in these reactions .
  • Methods of Application : In an oxidation reaction, the compound would be treated with a strong oxidizing agent, such as potassium permanganate. In a reduction reaction, the compound would be treated with a reducing agent, such as hydrogen gas in the presence of a catalyst .
  • Results or Outcomes : The outcome of these reactions is the modification of the oxidation state of the benzylic carbon. This can be used to create a wide variety of different compounds, depending on the specific reagents and conditions used .

properties

IUPAC Name

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKKJHBHCZXTQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid

CAS RN

13030-09-6
Record name 13030-09-6
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